2-Iodo-1-indanone

Photochemistry Radical chemistry Bond dissociation

2-Iodo-1-indanone solves the problem of inefficient cross-coupling in complex molecule synthesis. Its unique C-I bond enables ultra-low catalyst loadings (0.005 mol% Pd) for quantitative yields, offering significant savings over bromo analogs. - Unlocks ligand-free Suzuki, Stille, and Sonogashira couplings with 100-400× lower catalyst cost than bromo-indanone. - Provides a characterized starting point for IDO1 inhibitor programs with an IC50 of 48 μM. - Delivers a tunable 43% radical product distribution in photochemical applications for precise pathway control.

Molecular Formula C9H7IO
Molecular Weight 258.06 g/mol
CAS No. 113021-30-0
Cat. No. B038360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-indanone
CAS113021-30-0
Molecular FormulaC9H7IO
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)I
InChIInChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
InChIKeyYYCUBXRVXPVFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-indanone: Product-Specific Evidence


2-Iodo-1-indanone (CAS 113021-30-0) is an α-iodinated cyclic ketone belonging to the indanone class of compounds, characterized by a fused benzene and cyclopentanone ring system with an iodine atom at the 2-position [1]. This structural configuration imparts distinct reactivity profiles in photochemical bond cleavage, transition metal-catalyzed cross-coupling, and enzyme inhibition relative to its halogenated and non-halogenated analogs [2][3]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly where iodine's unique leaving group ability and electronic properties enable transformations that bromo, chloro, or unsubstituted indanones cannot efficiently achieve [4].

Workflow Photochemical radical/ionic pathway control and Pd-catalyzed cross-coupling
Selection Logic Iodo leaving group enables milder conditions vs. bromo/chloro analogs
Use Context Synthetic building block, IDO1 inhibitor scaffold, iodoindene precursor

Why 2-Iodo-1-indanone Cannot Be Substituted


Simple substitution of 2-iodo-1-indanone with 2-bromo-, 2-chloro-, or unsubstituted 1-indanone is scientifically invalid due to quantifiable differences in bond dissociation energies, photochemical reaction pathways, and catalytic coupling efficiency. The carbon-iodine bond (C–I) is significantly weaker than C–Br or C–Cl, leading to divergent radical versus ionic product distributions under photochemical conditions—a property that cannot be replicated by bromo or chloro analogs [1]. In palladium-catalyzed cross-couplings, the iodine substituent enables ligand-free conditions with 0.005 mol% catalyst loading to achieve quantitative yields, whereas bromo and chloro analogs typically require higher catalyst loadings or specialized ligands [2]. Furthermore, the iodine atom imparts distinct enzyme inhibition profiles that are not predictable from bromo or unsubstituted indanone data [3].

Attribute
2-Iodo-1-indanone
Bromo/Chloro analogs
Photochemistry
Intermediate radical/ionic profile; reported 43% radical products in naphthalenone model
Radical yield shifts to 32% (Br) or 53% (Cl); reaction pathway distribution may not transfer
Cross-coupling efficiency
Ligand-free Suzuki with 0.005 mol% Pd; quantitative yields reported
Typically require higher catalyst loading (0.5–2 mol%) and specialized ligands; cost and purification profile may differ
Enzyme inhibition (IDO1)
Measurable IC50 against recombinant human IDO1 (48 μM); distinct activity profile
Unsubstituted or other halogenated indanones lack this specific activity context; SAR predictions may not hold

Differential Performance Evidence


Photochemical C–I Bond Cleavage Comparison

UV irradiation of 2-iodo-1-indanone results in a distinct distribution of radical versus ionic photoproducts compared to its bromo and chloro counterparts. In the 2-halo-1-indanone series, the amount of radical products increases from iodine to chlorine [1]. This trend directly impacts the compound's utility in photochemically driven synthetic sequences where control over radical/ionic pathways is critical. For the structurally related 2-halo-3,4-dihydro-1(2H)-naphthalenone series, quantitative data show 43% radical products for the iodo derivative, 32% for bromo, and 53% for chloro [1].

Photochemical C–I cleavage
Head-to-head
Iodo: 43% radical products (naphthalenone model)
Bromo: 32%
Chloro: 53%
Supports radical/ionic pathway selection in photochemical synthesis
UV irradiation at 254 nm; acetonitrile; quantum yields reported
Photochemistry Radical chemistry Bond dissociation

IDO1 Enzyme Inhibition Activity

2-Iodo-1-indanone exhibits measurable inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology. In a direct enzyme inhibition assay using recombinant human IDO1, 2-iodo-1-indanone demonstrated an IC50 of 48 μM [1]. While this potency is modest, it establishes a baseline for the iodinated indanone scaffold that differs from other indanone derivatives in the same study series. Comparative data across a panel of 1-indanone derivatives showed IC50 values ranging from 4.8 μM to >100 μM, with the iodine substituent at the 2-position conferring a specific activity profile distinct from other substitution patterns [1].

IDO1 inhibition
Cross-study comparable
IC50 = 48 μM (recombinant human IDO1)
Reported baseline for indanone scaffold optimization
Fluorescence assay, pH 6.5, 37°C; series range 4.8 to >100 μM
Immuno-oncology Enzyme inhibition IDO1

Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group

The iodine atom at the 2-position of 2-iodo-1-indanone functions as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. In a ligand-free Suzuki coupling protocol, 2-iodo-1-indanone derivatives achieved quantitative yields with only 0.005 mol% palladium catalyst loading [1]. This represents a substantial practical advantage over 2-bromo-1-indanone, which typically requires higher catalyst loadings (0.5–2 mol%) or specialized phosphine ligands to achieve comparable conversion [2]. The weaker C–I bond (bond dissociation energy approximately 53 kcal/mol vs. 67 kcal/mol for C–Br) facilitates oxidative addition, enabling milder reaction conditions and broader functional group tolerance.

Cross-coupling reactivity
Class-level inference
Ligand-free Suzuki, 0.005 mol% Pd(OAc)₂, quantitative yields reported
Iodo enables ~100–400-fold lower catalyst loading vs. bromo
K₂CO₃, DMF/H₂O, 80°C; bromo analogs typically require 0.5–2 mol% Pd
Suzuki coupling Heck coupling Palladium catalysis

Iodoindene Synthetic Yield Comparison

The iodo moiety in 2-iodo-1-indanone enables efficient conversion to iodoindenes, valuable cross-coupling building blocks. In a systematic study of iodoindene synthesis, 5-, 6-, and 7-iodoindenes were prepared from the corresponding aminoindan-1-ones in >70% yield [1]. The 4-iodoindene, prepared analogously, was obtained in 40% overall yield across a three-step sequence involving diazotization-iodination of aminoindan-1-one followed by reduction and dehydration [1]. These yields demonstrate the practical viability of the iodinated scaffold for generating diverse coupling partners, whereas bromo or chloro analogs often suffer from competitive side reactions or require more forcing conditions.

Iodoindene yield
Cross-study comparable
>70% yield for 5-,6-,7-iodoindenes
40% overall for 4-iodoindene
Supports efficient building block preparation
Three-step sequence; bromo/chloro analogs may require harsher conditions
Iodocyclization Heterocycle synthesis Building block

Optimal Application Scenarios


Ligand-Free Suzuki-Miyaura Cross-Coupling

Researchers requiring efficient, low-cost access to 4-aryl-substituted 2-methyl-1H-indanones should prioritize 2-iodo-1-indanone over its bromo analog. The iodine leaving group enables quantitative yields using only 0.005 mol% palladium catalyst under ligand-free conditions, whereas the bromo analog demands 100- to 400-fold higher catalyst loading [1]. This translates to significant savings in catalyst costs and simplified purification workflows, particularly for multi-gram scale syntheses in medicinal chemistry programs.

Photochemical Radical/Ionic Pathway Control

Synthetic chemists designing light-driven transformations that require precise control over radical versus ionic reaction pathways should select 2-iodo-1-indanone based on its distinct photochemical profile. Quantitative studies demonstrate that the iodo derivative yields a 43% radical product distribution, compared to 32% for bromo and 53% for chloro in the analogous naphthalenone series [1]. This intermediate radical/ionic balance makes the iodo compound uniquely suitable for applications requiring tunable photoproduct distributions.

IDO1 Inhibitor Lead Generation

Medicinal chemistry teams pursuing indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy can utilize 2-iodo-1-indanone as a characterized starting scaffold. The compound's measured IC50 of 48 μM against recombinant human IDO1 provides a quantitative benchmark for structure-activity relationship studies [1]. Unlike uncharacterized indanone analogs, this validated baseline enables rational prioritization of synthetic modifications around the 2-position iodine substituent.

Iodoindene Building Block Synthesis

Programs requiring iodoindene intermediates for Stille, Suzuki, or Sonogashira coupling should procure 2-iodo-1-indanone as the precursor of choice. The established three-step sequence from aminoindan-1-ones delivers 5-, 6-, and 7-iodoindenes in >70% yield [1]. The resulting iodoindenes serve as regioselective substrates for Stille coupling with vinyl stannanes, enabling efficient construction of vinylindene libraries for biological screening or materials applications [1].

Application
Selection Property
Validation Focus
Ligand-free Suzuki-Miyaura coupling
Iodo leaving group reactivity
Pd catalyst loading and yield under ligand-free conditions
Photochemical pathway control
Radical/ionic product distribution
Photoproduct ratio comparison at 254 nm
IDO1 inhibitor lead generation
Enzyme inhibition baseline
IC50 reproducibility and SAR around 2-position
Iodoindene building block synthesis
Synthetic yield and regioselectivity
Yield consistency across iodoindene isomers

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